REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:6])[CH2:3][CH:4]=O.[NH3:7]>[Ni].[H][H]>[CH3:1][CH:2]([CH3:6])[CH2:3][CH:4]=[N:7][CH2:4][CH2:3][CH:2]([CH3:6])[CH3:1]
|
Name
|
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
CC(CC=O)C
|
Name
|
chromium (3)-oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped
|
Type
|
CUSTOM
|
Details
|
After termination of the reaction the catalyst
|
Type
|
CUSTOM
|
Details
|
is separated by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC=NCCC(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 868 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |